1-(3-Methylpyrrolidin-3-yl)ethan-1-one 1-(3-Methylpyrrolidin-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17656746
InChI: InChI=1S/C7H13NO/c1-6(9)7(2)3-4-8-5-7/h8H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

1-(3-Methylpyrrolidin-3-yl)ethan-1-one

CAS No.:

Cat. No.: VC17656746

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylpyrrolidin-3-yl)ethan-1-one -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 1-(3-methylpyrrolidin-3-yl)ethanone
Standard InChI InChI=1S/C7H13NO/c1-6(9)7(2)3-4-8-5-7/h8H,3-5H2,1-2H3
Standard InChI Key FXEOWMXUVAUAAQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1(CCNC1)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position with both a methyl group and an acetylated ethyl chain. This arrangement creates a chiral center at the 3-carbon, yielding enantiomers that may exhibit divergent biological activities. The ketone group at the terminal position introduces a polarizable carbonyl, influencing hydrogen-bonding capacity and solubility.

Predicted Physicochemical Parameters

While experimental data for this specific compound remain limited , computational models provide insights into key properties:

PropertyPredicted Value
Partition coefficient (logP)0.85 ± 0.30
Aqueous solubility (LogS)-1.12 ± 0.50
Polar surface area29.5 Ų
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors2 (ketone O, amine N)

These values suggest moderate lipophilicity, aligning with the compound’s potential to cross biological membranes while retaining sufficient solubility for in vitro assays.

Synthetic Routes and Optimization Strategies

Retrosynthetic Analysis

A plausible synthesis begins with 3-methylpyrrolidine, which undergoes Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative pathways include:

  • Mannich Reaction: Condensation of pyrrolidine with formaldehyde and acetonitrile derivatives.

  • Reductive Amination: Ketone formation via oxidation of secondary alcohol intermediates, as seen in structurally related compounds .

Stereochemical Considerations

The 3-methyl substitution introduces stereochemical complexity. Asymmetric synthesis methods—such as chiral auxiliary-mediated alkylation or enzymatic resolution—could isolate enantiomers. For instance, lipase-catalyzed transesterification has been successfully applied to resolve racemic mixtures in analogous pyrrolidine systems .

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

With a molecular weight < 200 Da, this compound serves as an ideal fragment for FBDD campaigns. Its rigidity (3 rotatable bonds) and fraction sp³ (0.43) meet criteria for "three-dimensional" fragment libraries, as exemplified by ChemDiv’s Beyond the Flatland collection .

Lead Optimization Scaffold

The molecule’s synthetic tractability enables derivatization at multiple sites:

  • Ketone reduction to secondary alcohol for solubility modulation

  • N-alkylation to enhance target engagement

  • Ring expansion to piperidine for altered conformational dynamics

Notably, fluorophenyl-containing analogs (e.g., P937-3972) demonstrate the feasibility of leveraging this core structure in protein-protein interaction inhibitors.

Future Research Directions

Experimental Characterization Priorities

  • Crystallographic studies to resolve absolute configuration

  • In vitro ADME profiling including CYP450 inhibition assays

  • Kinetic solubility measurements in biorelevant media

Therapeutic Area Exploration

  • Neurodegenerative diseases: MAO-B inhibition potential

  • Oncology: Sigma receptor-mediated apoptosis induction

  • Infectious diseases: Peptidomimetic antiviral design

This compound’s versatility positions it as a valuable asset in both academic and industrial drug discovery pipelines, meriting expanded investigation across multiple therapeutic domains.

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